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Introduction
Lanthionine synthase C-like protein 1 (LANCL1) is a multifaceted protein that has garnered

increasing attention for its diverse and critical roles in cellular physiology and pathology. Initially

characterized by its homology to bacterial lanthionine synthetases, recent research has

unveiled a host of novel functions for LANCL1, extending far beyond its putative enzymatic

activity. This technical guide provides a comprehensive overview of these emerging functions,

with a focus on the underlying signaling pathways, protein interactions, and its implications in

disease. This document is intended to serve as a valuable resource for researchers and drug

development professionals seeking to explore the therapeutic potential of targeting LANCL1.

Core Functions and Molecular Interactions
LANCL1 is a peripheral membrane protein that also localizes to the cytoplasm and nucleus,

suggesting its involvement in a wide array of cellular processes. It is recognized as a

glutathione-binding protein and, more recently, as a receptor for the plant hormone abscisic

acid (ABA), highlighting its role in metabolic regulation and stress responses.
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The following tables summarize key quantitative data related to LANCL1's binding affinities and

enzymatic activities.

Ligand
Binding Affinity
(Kd)

Assay Method Reference

Abscisic Acid (ABA) 1 - 10 µM

Equilibrium-binding

with [3H]ABA, Circular

Dichroism, Surface

Plasmon Resonance

[1][2]

Table 1: Binding Affinity of LANCL1 to Abscisic Acid.

Substrate Apparent Km Apparent kcat Reference

MEK1-Dha218 (with

1mM GSH)
1.1 ± 0.1 µM 0.04 ± 0.001 min⁻¹ [3]

Dhb-ERK peptide

(with 1mM GSH)
1.9 ± 0.3 µM 0.20 ± 0.01 min⁻¹ [3]

GSH (with 6.0 µM

MEK-Dha218)
0.5 ± 0.1 mM 0.04 ± 0.001 min⁻¹ [3]

Table 2: Kinetic Parameters of LANCL1's Glutathione S-Transferase-like Activity.[3]

Novel Signaling Pathways Involving LANCL1
Recent studies have implicated LANCL1 as a critical regulator in several key signaling

pathways, influencing processes from cell survival and proliferation to metabolic homeostasis.

The LANCL1-FAM49B-Rac1 Axis in Hepatocellular
Carcinoma
In hepatocellular carcinoma (HCC), LANCL1 has been identified as a cell surface protein that

promotes tumor initiation by suppressing oxidative stress.[4][5] This function is mediated

through its interaction with FAM49B and the E3 ubiquitin ligase TRIM21.[4][5] LANCL1
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stabilizes FAM49B by preventing its TRIM21-mediated ubiquitination and subsequent

proteasomal degradation.[4][5] The stabilized FAM49B then suppresses the activity of Rac1, a

key component of the NADPH oxidase complex, leading to reduced production of reactive

oxygen species (ROS).[4][5]
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LANCL1-FAM49B-Rac1 Signaling Pathway in HCC
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LANCL1 and the JNK Pathway in Prostate Cancer
In the context of prostate cancer, LANCL1 has been shown to protect cancer cells from

oxidative stress-induced apoptosis by suppressing the c-Jun N-terminal kinase (JNK) signaling

pathway.[6][7] Knockdown of LANCL1 leads to increased apoptosis in prostate cancer cells, an

effect that can be rescued by inhibiting the JNK pathway.[7] This suggests that LANCL1 acts as

a negative regulator of JNK signaling, thereby promoting cancer cell survival.
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LANCL1's Suppression of the JNK Pathway

The AMPK/PGC-1α/Sirt1 Pathway in Metabolic
Regulation
As a receptor for abscisic acid, LANCL1 plays a significant role in insulin-independent glucose

uptake and mitochondrial respiration in muscle cells.[2][8] This is achieved through the

activation of the AMP-activated protein kinase (AMPK)/peroxisome proliferator-activated

receptor-gamma coactivator 1-alpha (PGC-1α)/sirtuin 1 (Sirt1) pathway.[2][8] Overexpression
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of LANCL1 stimulates the expression of glucose transporters (GLUT1 and GLUT4) and

proteins involved in mitochondrial function.[2]

Gene/Protein
Fold Change upon
LANCL1 Overexpression

Reference

GLUT1 (transcription) 4-6 fold increase [2]

GLUT4 (transcription) 4-6 fold increase [2]

AMPK (transcription) ~2 fold increase [2]

PGC-1α (transcription) ~2 fold increase [2]

Sirt1 (transcription) ~2 fold increase [2]

NBDG uptake (basal) ~4 fold increase [2]

NBDG uptake (ABA-

stimulated)
~4 fold increase [2]

Mitochondrial Respiration ~5 fold increase [2]

Sarcolipin (transcription) ~3 fold increase [2]

UCP3 (transcription) ~12 fold increase [2]

Table 3: Quantitative Effects of LANCL1 Overexpression on the AMPK/PGC-1α/Sirt1 Pathway

and Related Processes in L6 Myoblasts.[2]
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LANCL1-mediated Activation of the AMPK/PGC-1α/Sirt1 Pathway

Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the novel

functions of LANCL1.
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siRNA-Mediated Knockdown of LANCL1
This protocol describes the transient knockdown of LANCL1 expression in cell culture using

small interfering RNA (siRNA).

Materials:

Human LANCL1 pre-designed siRNA set (e.g., from AbMole BioScience)[1][5]

Negative control siRNA

Lipofectamine™ RNAiMAX Transfection Reagent

Opti-MEM™ I Reduced Serum Medium

Cell culture medium and supplements

6-well plates

Cells of interest (e.g., prostate cancer cell lines LNCaP or PC-3)[7]

Procedure:

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will

result in 30-50% confluency at the time of transfection.

siRNA-Lipofectamine Complex Formation: a. For each well, dilute 5 µL of LANCL1 siRNA (20

µM stock) in 250 µL of Opti-MEM™ I Medium. b. In a separate tube, dilute 5 µL of

Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™ I Medium and incubate for 5 minutes at

room temperature. c. Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX.

Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.

Transfection: Add the 500 µL of siRNA-lipid complexes to each well containing cells and

fresh medium.

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.
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Validation of Knockdown: Harvest the cells and assess LANCL1 protein and/or mRNA levels

by Western blotting or qRT-PCR, respectively, to confirm knockdown efficiency.
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Workflow for siRNA-mediated knockdown of LANCL1

Co-Immunoprecipitation (Co-IP) for Identifying LANCL1
Interacting Proteins
This protocol outlines the procedure for immunoprecipitating LANCL1 to identify its binding

partners.

Materials:

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Anti-LANCL1 antibody (validated for IP, e.g., from Thermo Fisher Scientific or Novus

Biologicals)[4][8]

Isotype control IgG

Protein A/G magnetic beads

Wash buffer (e.g., PBS with 0.05% Tween-20)

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Cell culture plates

Cells expressing LANCL1

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b15585401?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/37540188/
https://pubmed.ncbi.nlm.nih.gov/34098144/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Cell Lysis: Lyse cultured cells with ice-cold lysis buffer. Scrape the cells and transfer the

lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet

cellular debris. Transfer the supernatant to a new tube.

Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C

with rotation to reduce non-specific binding.

Immunoprecipitation: a. Pellet the beads using a magnetic stand and transfer the pre-cleared

lysate to a new tube. b. Add the anti-LANCL1 antibody or control IgG to the lysate and

incubate overnight at 4°C with gentle rotation.

Capture of Immune Complexes: Add fresh Protein A/G magnetic beads to the lysate-

antibody mixture and incubate for 2-4 hours at 4°C with rotation.

Washing: Pellet the beads with a magnetic stand and discard the supernatant. Wash the

beads 3-5 times with ice-cold wash buffer.

Elution: Elute the protein complexes from the beads using elution buffer.

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass

spectrometry for identification of interacting partners.
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Workflow for Co-Immunoprecipitation of LANCL1

Sphere Formation Assay in Hepatocellular Carcinoma
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This assay is used to assess the cancer stem cell-like properties of HCC cells and the effect of

LANCL1 modulation on self-renewal capacity.[3][9]

Materials:

Ultra-low attachment 6-well plates

Serum-free DMEM/F12 medium

B27 supplement

EGF (20 ng/mL)

bFGF (20 ng/mL)

HCC cell lines (e.g., PLC/PRF/5, Huh7)

Trypsin-EDTA

Procedure:

Cell Preparation: Culture HCC cells to sub-confluency. Harvest the cells using trypsin and

resuspend in serum-free sphere formation medium to obtain a single-cell suspension.

Seeding: Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates.

Sphere Formation: Incubate the plates at 37°C in a CO₂ incubator. Add fresh medium every

2-3 days.

Quantification: After 7-14 days, count the number of spheres (typically >50 µm in diameter)

per well using a microscope.

Passaging: To assess self-renewal, collect the primary spheres, dissociate them into single

cells, and re-plate them under the same conditions to form secondary spheres.
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Workflow for Sphere Formation Assay

Conclusion
The expanding body of research on LANCL1 underscores its significance as a key regulatory

protein with diverse functions in health and disease. Its roles in cancer progression, metabolic

control, and neuroprotection present exciting opportunities for the development of novel

therapeutic strategies. This technical guide provides a foundational understanding of the novel

functions of LANCL1, the signaling pathways it modulates, and the experimental approaches to

further investigate its biology. As our knowledge of LANCL1 continues to grow, so too will the

potential to translate these discoveries into clinical applications for the benefit of patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.researchgate.net/publication/372957427_LANCL1_a_cell_surface_protein_promotes_liver_tumor_initiation_through_FAM49B-Rac1_axis_to_suppress_oxidative_stress
https://pubmed.ncbi.nlm.nih.gov/29416001/
https://pubmed.ncbi.nlm.nih.gov/29416001/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5833716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5833716/
https://pubmed.ncbi.nlm.nih.gov/34098144/
https://pubmed.ncbi.nlm.nih.gov/34098144/
https://pubmed.ncbi.nlm.nih.gov/34098144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6676608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6676608/
https://www.benchchem.com/product/b15585401#discovering-novel-functions-of-the-lancl1-gene
https://www.benchchem.com/product/b15585401#discovering-novel-functions-of-the-lancl1-gene
https://www.benchchem.com/product/b15585401#discovering-novel-functions-of-the-lancl1-gene
https://www.benchchem.com/product/b15585401#discovering-novel-functions-of-the-lancl1-gene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15585401?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

